molecular formula C13H13FO5 B1394555 Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate CAS No. 1225574-45-7

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B1394555
CAS No.: 1225574-45-7
M. Wt: 268.24 g/mol
InChI Key: ITPCRIFSWAGHTH-UHFFFAOYSA-N
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Description

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate (CAS 1225574-45-7) is a high-purity organic compound with a molecular weight of 268.24 g/mol and the molecular formula C 13 H 13 FO 5 . This compound is characterized by its 2,4-dioxobutanoate structure, which features two carbonyl groups, making it a valuable β-ketoester intermediate in organic synthesis and pharmaceutical research . Researchers value this chemical for its application as a key building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other heterocyclic compounds. The presence of both fluoro and methoxy substituents on the phenyl ring influences the compound's electronic properties and reactivity, which can be crucial for structure-activity relationship (SAR) studies in medicinal chemistry . For safe handling, note that this compound has the signal word "Warning" and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Always use personal protective equipment and handle the material in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for any human or veterinary applications. The compound should be stored sealed in a dry, room temperature environment, or refrigerated at 2-8°C according to specific supplier recommendations to ensure stability .

Properties

IUPAC Name

ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-6-8(14)4-5-12(9)18-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPCRIFSWAGHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

A more common approach involves the condensation of 5-fluoro-2-methoxyacetophenone with diethyl oxalate in the presence of a strong base such as sodium ethoxide. This reaction typically proceeds in ethanol at low temperatures to minimize side reactions.

Claisen Condensation

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity. Key factors include:

  • Catalyst Selection: Using milder Lewis acids like FeCl₃ instead of AlCl₃ can reduce side reactions.
  • Solvent Effects: Polar aprotic solvents like acetonitrile enhance nucleophilic acylation.
  • Temperature Control: Maintaining low temperatures (0–5°C) during acylation minimizes polysubstitution.

Spectroscopic Characterization

Characterization of this compound involves several spectroscopic techniques:

  • ¹H NMR: Aromatic protons typically appear between δ 6.7–7.2 ppm, while the ester carbonyl protons are observed around δ 4.1–4.3 ppm.
  • IR: Strong absorptions are expected at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).
  • HRMS: Exact mass confirmation is essential for verifying the molecular formula.

Data Tables

Synthetic Routes Comparison

Synthetic Route Key Reagents/Conditions Yield Reference
Friedel-Crafts Acylation Succinoyl chloride, AlCl₃, 0°C 68–81% Analogous compounds
Condensation Reaction Sodium ethoxide, ethanol, low temperature Varies General method
Claisen Condensation Ethyl acetate, diethyl oxalate, strong base Not documented General method

Spectroscopic Data

Spectroscopic Technique Expected Signals
¹H NMR Aromatic protons: δ 6.7–7.2 ppm; Ester carbonyl: δ 4.1–4.3 ppm
IR Ester C=O: ~1730 cm⁻¹; Ketone C=O: ~1680 cm⁻¹
HRMS Exact mass confirmation for molecular formula

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Converts the compound into corresponding carboxylic acids or ketones.
  • Reduction : Transforms the ester group into an alcohol.
  • Substitution : The fluorine atom can be replaced with other nucleophiles under specific conditions.

Biological Studies

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate has been studied for its biological activities, particularly in enzyme inhibition and protein-ligand interactions. Key findings include:

  • Enzyme Inhibition : A study found that this compound inhibits cyclooxygenase (COX) enzymes, which play a vital role in inflammation pathways. It exhibited an IC50 value of approximately 12 µM against both COX-1 and COX-2 enzymes.
  • Anticancer Research : In preclinical models using xenograft tumors derived from breast cancer cells, treatment with this compound significantly reduced tumor volume compared to control groups, indicating potential therapeutic efficacy.

Inhibition of Enzyme Activity

A significant study demonstrated that this compound effectively inhibited COX enzymes involved in inflammation pathways. The results indicated its potential as a therapeutic agent for inflammatory diseases.

Anticancer Research

In a preclinical model involving breast cancer xenografts, the compound showed promising results by significantly reducing tumor volume compared to untreated controls. This suggests its potential role in cancer therapy and warrants further investigation into its mechanisms of action.

Mechanism of Action

The mechanism by which Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in proteins, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s key structural analogs differ in substituents on the aromatic ring, which influence electronic properties and reactivity. Below is a comparative analysis:

Table 1: Structural Comparison of Ethyl 2,4-Dioxobutanoate Derivatives
Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate 1225574-45-7 5-Fluoro, 2-methoxy (phenyl) C₁₃H₁₃FO₅ 268.24
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 35322-20-4 4-Methoxy (phenyl) C₁₃H₁₄O₅ 250.24
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 478868-68-7 2,4-Dichloro (phenyl) C₁₂H₁₀Cl₂O₄ 301.12
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate 107774-17-4 5-Chloro, 2-methoxy (phenyl) C₁₃H₁₅ClO₄ 270.71
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate 54808-56-9 4-Nitro (phenyl) C₁₂H₁₁NO₆ 265.22
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate 869347-26-2 2-Fluoro (phenyl) C₁₂H₁₁FO₄ 238.21

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxy group in the target compound is electron-donating, enhancing resonance stabilization of the diketone moiety. In contrast, nitro (C₁₂H₁₁NO₆) and chloro (C₁₃H₁₅ClO₄) substituents are electron-withdrawing, increasing electrophilicity at the diketone carbon .
  • Steric Effects : Bulkier substituents (e.g., naphthyl in CAS 1019379-49-7) reduce reactivity in nucleophilic additions compared to smaller groups like fluorine .
  • Fluorine’s Role : The 5-fluoro substituent in the target compound may enhance metabolic stability and lipophilicity, a feature shared with 2-fluoro analogs (CAS 869347-26-2) .

Biological Activity

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fluoro-substituted aromatic ring and a dioxobutanoate ester group. The presence of fluorine enhances its reactivity and biological interactions, making it a valuable compound for various applications in biochemical research.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. The fluoro group aids in forming strong hydrogen bonds with active sites on enzymes.
  • Protein-Ligand Interactions : It may also modulate protein functions through ligand binding, affecting various biochemical pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting caspase activation.

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Inhibition of Enzyme Activity : A study demonstrated that this compound effectively inhibited the enzyme cyclooxygenase (COX), which is involved in inflammation pathways. The compound showed an IC50 value of approximately 12 µM against COX-1 and COX-2 enzymes.
  • Anticancer Research : In a preclinical model using xenograft tumors derived from breast cancer cells, treatment with the compound resulted in a significant reduction in tumor volume compared to the control group, indicating potential therapeutic efficacy .

Applications in Research

This compound has several important applications:

  • Synthetic Intermediate : It serves as a building block in organic synthesis for more complex molecules.
  • Biological Studies : Used in studies focusing on enzyme inhibition and protein-ligand interactions.
  • Pharmaceutical Development : Its unique properties make it a candidate for drug development targeting various diseases.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

The synthesis typically involves condensation or esterification reactions. For example, similar dioxobutanoate derivatives are synthesized via Claisen condensation between aryl-substituted diketones and ethyl esters under acidic or basic catalysis . Key parameters include temperature control (e.g., 60–80°C to avoid side reactions), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of reactants. Optimization may require monitoring by TLC or HPLC to track intermediate formation. Purity can be enhanced via recrystallization or column chromatography, as noted in protocols for structurally related compounds .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • NMR Spectroscopy : Confirm the presence of the fluoro-methoxyphenyl group (e.g., ¹H NMR: δ ~6.8–7.5 ppm for aromatic protons; ¹⁹F NMR for fluorine environment) .
  • Mass Spectrometry : Validate molecular weight (C₁₃H₁₃FO₅, theoretical MW 280.24) via ESI-MS or HRMS .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated for analogous dioxobutanoates .
  • HPLC : Assess purity (>97% as per supplier specifications) using reverse-phase columns and UV detection .

Q. What stability considerations are critical for storing and handling this compound?

The compound is hygroscopic and light-sensitive. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the ester and diketone moieties . Stability tests under varying pH and temperature conditions (e.g., 25–40°C) should be conducted to determine degradation kinetics. LC-MS can identify degradation products, such as free carboxylic acids or rearranged intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or interactions of this compound in biological systems?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic Sites : Partial charges on the diketone moiety suggest susceptibility to nucleophilic attack, relevant in enzyme inhibition studies .
  • Tautomerization : Evaluate keto-enol equilibrium, which impacts binding affinity in protein-ligand interactions .
  • Solubility Parameters : COSMO-RS simulations predict logP values to guide solvent selection for biological assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) may arise from:

  • Assay Conditions : Variations in pH, serum proteins, or reducing agents can alter compound stability. Include controls with stabilized analogs .
  • Metabolite Interference : Use LC-MS/MS to identify metabolites like 4-(2-aminophenyl)-2,4-dioxobutanoate, which may exhibit off-target effects .
  • Cellular Context : Compare activity across cell lines (e.g., cancer vs. primary cells) to assess tissue-specific responses .

Q. How can multi-omics approaches elucidate the compound’s mechanism of action?

  • Metabolomics : Track endogenous metabolite shifts (e.g., tyrosine, bile acids) via untargeted GC/LC-MS to identify perturbed pathways .
  • Proteomics : SILAC labeling can quantify protein expression changes, particularly in oxidative stress or apoptosis pathways .
  • Machine Learning : Train models on multi-omics datasets to predict toxicity thresholds or synergistic drug combinations .

Q. What methodologies validate the compound’s role in enzyme inhibition or activation?

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates for target enzymes (e.g., transaminases or hydrolases) .
  • Crystallography : Co-crystallize the compound with enzymes (e.g., glutamine transaminase K) to map binding pockets .
  • ITC/SPR : Quantify binding thermodynamics and stoichiometry to differentiate competitive vs. allosteric inhibition .

Methodological Notes

  • Safety : Adhere to SDS guidelines (e.g., PPE, fume hood use) due to potential irritant properties .
  • Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, catalyst batches) to mitigate variability .
  • Ethical Compliance : Ensure animal/human studies follow institutional review protocols, especially for metabolites linked to inflammation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

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